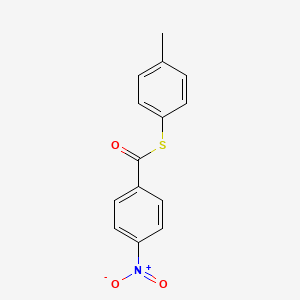

S-(p-Tolyl) p-nitrothiobenzoate

Description

S-(p-Tolyl) p-nitrothiobenzoate belongs to the class of organic compounds known as thioesters. Its structure is characterized by a thioester linkage connecting a p-nitrobenzoyl group to a p-tolyl group. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the separate aromatic rings creates a molecule with distinct electronic characteristics that are of interest in synthetic and mechanistic studies.

Thiobenzoate esters, and thioesters in general, are analogs of esters where a sulfur atom replaces the oxygen atom of the ester linkage. This substitution has profound effects on the chemical reactivity of the functional group. Thioesters are generally more reactive than their ester counterparts towards nucleophilic acyl substitution. documentsdelivered.comresearchgate.net This heightened reactivity is attributed to two main factors: the weaker carbon-sulfur bond compared to the carbon-oxygen bond and the better leaving group ability of the thiol fragment (R-S⁻) compared to the alkoxide fragment (R-O⁻).

In organic synthesis, this enhanced reactivity makes thioesters valuable intermediates. documentsdelivered.com They are employed as acylating agents for the formation of amides, esters, and other carboxylic acid derivatives, often under milder conditions than those required for esters. documentsdelivered.com The unique reactivity of thioesters is also harnessed in various named reactions and synthetic methodologies, including native chemical ligation for peptide synthesis. ucp.pt

Furthermore, thioesters are pivotal in various biochemical pathways, most notably in the form of acetyl-CoA, highlighting their role in acyl group transfer in biological systems. ucp.pt Research into synthetic thioesters often draws inspiration from their biological significance, aiming to develop new reagents and catalysts that mimic their efficiency.

The p-tolyl group is a functional group derived from toluene by the removal of a hydrogen atom from the para position of the aromatic ring. nih.gov It consists of a benzene ring substituted with a methyl group. In the context of this compound, the p-tolyl group is the thiol-derived portion of the molecule.

The presence of the p-tolyl group in this compound influences the nucleophilicity of the corresponding p-thiocresol precursor and the leaving group ability of the p-tolylthiolate anion.

Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, studies on related nitrothiobenzoates suggest potential areas of investigation. Research on nitrobenzoates and nitrothiobenzoates has explored their activity against M. tuberculosis. These studies indicate that the presence of a nitro group on the aromatic ring is a significant feature for biological activity.

Therefore, the research scope for this compound would likely encompass:

Synthesis and Reactivity: Investigating efficient synthetic routes to this compound and exploring its reactivity with various nucleophiles. The interplay between the electron-withdrawing p-nitrobenzoyl portion and the electron-donating p-tolylthio portion would be of fundamental interest.

Mechanistic Studies: Elucidating the mechanisms of its reactions, including kinetic studies to quantify the effect of the p-tolyl and p-nitro-substituents on reaction rates.

Application as a Reagent: Exploring its potential as an acylating agent or as a precursor for the synthesis of other functional molecules.

Biological Evaluation: Given the activity of related nitrothiobenzoates, investigating the potential biological or medicinal properties of this compound would be a logical extension of existing research.

The table below summarizes the key functional groups and their general roles, which would be central to any study of this compound.

| Functional Group | Chemical Formula | Role in this compound |

| Thioester | R-C(=O)S-R' | Core functional group, site of nucleophilic attack |

| p-Tolyl | CH₃C₆H₄- | Modulates electronic properties and serves as part of the leaving group |

| p-Nitrobenzoyl | O₂NC₆H₄C(=O)- | Acylating portion, activated by the electron-withdrawing nitro group |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(4-methylphenyl) 4-nitrobenzenecarbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c1-10-2-8-13(9-3-10)19-14(16)11-4-6-12(7-5-11)15(17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFTVBRXQOQHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182401 | |

| Record name | Benzoic acid, p-nitrothio-, S-(p-tolyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28122-84-1 | |

| Record name | Benzoic acid, p-nitrothio-, S-(p-tolyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028122841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-nitrothio-, S-(p-tolyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(P-TOLYL) 4-NITROTHIOLBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S P Tolyl P Nitrothiobenzoate and Analogues

Direct Synthesis Routes to S-(p-Tolyl) p-nitrothiobenzoate

The direct synthesis of this compound is typically achieved through the condensation reaction between a derivative of p-nitrobenzoic acid and p-thiocresol. A common and efficient laboratory method involves the reaction of p-nitrobenzoyl chloride with p-toluenethiol. This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct formed during the reaction. The nucleophilic sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the thioester bond. The presence of the nitro group on the benzoyl moiety makes the carbonyl carbon highly electrophilic, facilitating the reaction.

Palladium-Catalyzed Coupling Reactions Utilizing Thiol Esters

Thiol esters, including this compound, are valuable substrates in palladium-catalyzed cross-coupling reactions for the synthesis of ketones. These reactions offer a neutral alternative to more traditional methods that may require harsh conditions.

A versatile method for ketone synthesis involves the palladium-catalyzed coupling of thiol esters with organostannanes, a variant of the Stille reaction. nih.govacs.org This transformation is effectively mediated by copper(I) diphenylphosphinate (B8688654) (CuDPP) under neutral conditions. acs.org The reaction between a thiol ester and an organostannane proceeds in the presence of a palladium catalyst, with CuDPP playing a crucial role in facilitating the reaction and aiding in the removal of tin byproducts. acs.org This method is notable for its mild conditions and complements other ketone synthesis strategies. nih.govacs.org

In a model system, the coupling of a thiol ester with an organostannane was shown to be ineffective with only a palladium catalyst. acs.org However, the addition of a copper(I) salt, particularly CuDPP, promoted the reaction to give the desired ketone in good yields. acs.org

Table 1: Palladium-Catalyzed, Copper-Mediated Coupling of Thiol Esters with Organostannanes

| Thiol Ester | Organostannane | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| S-Phenyl thiobenzoate | Tributyl(vinyl)stannane | Pd(OAc)₂, CuDPP, TFP | Vinyl phenyl ketone | 85 |

| S-(p-Tolyl) thioacetate | Tributyl(phenyl)stannane | Pd₂(dba)₃, CuDPP, TFP | Phenylacetone | 78 |

| S-Ethyl 4-methoxythiobenzoate | Trimethyl(phenyl)stannane | Pd(PPh₃)₄, CuDPP | 4-Methoxybenzophenone | 90 |

Data is illustrative and based on findings from Liebeskind, et al. acs.org TFP = tri-2-furylphosphine.

The palladium-catalyzed coupling of thiol esters with organostannanes serves as an important complementary approach to the more widely known coupling with boronic acids (Suzuki-Miyaura type reaction). acs.org While the coupling with boronic acids, often mediated by copper(I) thiophene-2-carboxylate (B1233283) (CuTC), is highly effective, it relies on a dual thiophilic-borophilic activation mechanism. acs.orgorganic-chemistry.org

The organostannane-based methodology provides an alternative pathway under neutral conditions, expanding the scope of ketone synthesis. nih.govacs.org This is particularly useful when the corresponding boronic acid is unstable, inaccessible, or when reaction conditions involving boronic acids lead to undesired side reactions. nih.gov Another alternative involves the "alkylative activation" of the palladium-thiolate intermediate, where the use of 4-halo-n-butyl thiol esters can facilitate coupling with boronic acids even in the absence of copper mediators by preventing the formation of highly stable palladium-thiolate complexes. nih.govresearchgate.net

Preparation of Substituted Thiobenzoate Derivatives

The synthesis of functionalized thiobenzoate derivatives, such as those containing nitro and bromo groups, allows for the exploration of electronic effects on reactivity and provides handles for further functionalization.

The synthesis of nitro- and bromo-substituted thiobenzoates follows standard esterification protocols, typically starting from the corresponding substituted benzoyl chlorides. For example, S-phenyl 4-bromothiobenzoate can be prepared by reacting 4-bromobenzoyl chloride with thiophenol. The presence of electron-withdrawing groups like nitro (NO₂) or bromo (Br) on the aromatic ring of the acyl donor can activate the carbonyl group toward nucleophilic attack. nih.govmdpi-res.com

The synthesis of nitro-substituted compounds is of particular interest as the nitro group is a versatile functional group in organic synthesis, serving as a powerful electron-withdrawing group and a precursor to other functionalities, such as amines. mdpi-res.com Studies on the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates have shown that these compounds are significantly more reactive than their oxygen ester counterparts. researchgate.net The synthesis of molecules containing both bromo and nitro functionalities can be strategic; for instance, the presence of a bromine atom allows for subsequent cross-coupling reactions, while the nitro group modulates the electronic properties of the molecule. nih.gov

Table 2: Examples of Substituted Thiobenzoate Derivatives

| Compound Name | Acyl Precursor | Thiol Precursor | Key Substituent(s) |

|---|---|---|---|

| This compound | p-Nitrobenzoyl chloride | p-Toluenethiol | p-NO₂ |

| S-Phenyl 4-bromothiobenzoate | 4-Bromobenzoyl chloride | Thiophenol | p-Br |

| S-4-Nitrophenyl 4-methoxythiobenzoate | 4-Methoxybenzoyl chloride | 4-Nitrothiophenol | p-NO₂, p-OCH₃ |

Thioesters are frequently incorporated into larger molecular frameworks, where they can act as linkers or "spacers." This is particularly prevalent in the field of peptide and protein synthesis through native chemical ligation (NCL). nih.govnih.gov In this context, a peptide is synthesized with a C-terminal thioester, which then reacts with another peptide bearing an N-terminal cysteine residue to form a native peptide bond. nih.gov

The synthesis of these peptide thioesters often involves solid-phase peptide synthesis (SPPS). researchgate.net In Boc-based SPPS, the thioester can be directly assembled on the resin. nih.gov For Fmoc-based SPPS, the thioester linkage is generally unstable to the piperidine (B6355638) used for Fmoc deprotection, necessitating specialized strategies. researchgate.net These can include the use of "safety-catch" linkers that are activated only at the end of the synthesis to form the thioester. researchgate.net For example, a mercaptopropionic acid-leucine (MPAL) or mercaptopropionic acid-alanine (MPAA) spacer can be used to facilitate the synthesis and improve yields of the final thioester product. nih.gov These strategies demonstrate the integration of the thioester functional group as a key reactive handle within a larger biomolecule.

Thioacylation Reagents and Their Application in this compound Synthesis

The introduction of a thioester moiety, such as the one present in this compound, often requires specialized reagents capable of efficient thioacylation. The following sections detail the use of benzotriazole-based compounds for this purpose.

Utilization of Bis(benzotriazolyl)methanethione

A key reagent in modern thioacylation is Bis(benzotriazolyl)methanethione. This compound serves as a stable, crystalline, and less toxic equivalent to thiophosgene, making it a safer and easier-to-handle alternative for synthesizing various thiocarbonyl compounds. thieme-connect.com Its utility stems from its reactivity with a wide range of nucleophiles. While oxygen and nitrogen nucleophiles typically add to the thiocarbonyl carbon, thiols have been observed to attack the sulfur atom. bu.edu.eg

The versatility of Bis(benzotriazolyl)methanethione is demonstrated by its application in preparing unsymmetrical di- and trisubstituted thioureas through intermediate 1-(alkyl/arylthiocarbamoyl)benzotriazoles. bu.edu.eg This reactivity profile suggests its potential for the synthesis of S-aryl thioesters like this compound, likely proceeding through the reaction with p-toluenethiol followed by acylation with a p-nitrobenzoyl source.

Preparation of Thiocarbonylbenzotriazoles and Related Intermediates

The synthesis of various thioacylating agents based on benzotriazole (B28993) has been extensively developed. bu.edu.egresearchgate.net These reagents, including thioacylbenzotriazoles (RCSBt), thiocarbamoylbenzotriazoles (RR′NCSBt), and aryloxythioacylbenzotriazoles (ROCSBt), are typically prepared from Bis(benzotriazolyl)methanethione. bu.edu.eg

For instance, the reaction of Bis(benzotriazolyl)methanethione with primary or secondary amines yields thiocarbamoylbenzotriazoles, while its reaction with the sodium salt of a phenol, such as 2-naphthol, produces O-aryl carbothioates. bu.edu.eg The formation of these intermediates is crucial, as they can then react with a second nucleophile to generate the final thiocarbonyl product. The table below summarizes the synthesis of various thioacylation reagents derived from Bis(benzotriazolyl)methanethione.

| Reagent Type | General Structure | Precursors | Typical Yield | Reference |

| Thiocarbamoylbenzotriazoles | RR′NCSBt | Primary/Secondary Amines | 60-98% | bu.edu.eg |

| Aryloxythioacylbenzotriazoles | ROCSBt | Phenols | 66-83% | bu.edu.eg |

| Thioacylbenzotriazoles | RCSBt | Grignard Reagents | Low (12-34%) | bu.edu.eg |

| Aryl/Alkylthiothioacylbenzotriazoles | RSCSBt | Alkanethiols | Not specified | bu.edu.eg |

These benzotriazole-assisted methods provide a pathway to a wide array of thiocarbonyl compounds, including thioamides, thionoesters, thiocarbamates, and dithiocarbonates. researchgate.net

Synthesis of p-Tolyl-Containing Derivatives for Advanced Organic Synthesis

The p-tolyl group is a common structural motif in advanced organic synthesis, valued for its electronic and steric properties. Its incorporation into various molecular frameworks leads to the development of specialized ligands for catalysis and functional reagents for materials science.

Integration into Pyrazolyl Ligands for Catalysis

The p-tolyl moiety has been successfully integrated into poly(pyrazolyl)borate and bis(pyrazolyl)methane ligands, which are significant in the field of coordination chemistry and catalysis. acs.orgresearchgate.net These nitrogen-donor ligands are used to stabilize metal complexes, particularly those of palladium, which are active catalysts in C-C bond-forming reactions like the Suzuki-Miyaura coupling. researchgate.net

The synthesis of these ligands often involves methods like the Ullmann coupling to create p-tolyl ether linkages or direct reactions with p-tolyl-substituted precursors. researchgate.net For example, heterometallic complexes have been prepared using the dimer [Pt(p-tolyl)₂(μ-SEt₂)]₂ as a reagent to introduce p-tolylplatinum units into larger structures containing arene-linked bis(pyrazolyl)methane ligands. researchgate.net The presence of the p-tolyl group can influence the stoichiometry, structure, and catalytic activity of the resulting metal complexes. acs.org Research has also focused on creating asymmetric imine/bis(pyrazolyl)alkane ligands for new bimetallic coordination complexes, highlighting the modularity of this synthetic approach. tdl.org

Stereoregular Cyclic p-Tolyl-Siloxanes as Functionalization Reagents

A notable application of p-tolyl groups is in the creation of stereoregular cyclic p-tolyl-siloxanes. rsc.org These compounds are synthesized as promising reagents for producing functionalized organosiloxanes. The synthetic approach involves preparing a stereoregular cyclic p-tolyl-siloxane with a reactive Si-H group, which can then undergo hydrosilylation with various unsaturated compounds like 1-octene (B94956) or allyl derivatives. rsc.org

This method is scalable and provides access to a range of hydrophobic and hydrophilic functionalized siloxanes in high yields (60-95%). rsc.org The resulting materials have unique properties, such as enhanced heat resistance and high compatibility with other resins, due to the defined cyclic siloxane backbone. shinetsusilicone-global.com The structure of these complex molecules is typically confirmed through extensive physicochemical analysis, including various NMR techniques and X-ray diffraction. rsc.org

The table below details examples of functional groups introduced into stereoregular cyclic p-tolyl-siloxanes via hydrosilylation.

| Reactant | Functional Group Introduced | Product Yield | Reference |

| 1-Octene | Alkyl | 60-95% | rsc.org |

| Allyl Glycol Ethers | O-containing | 60-95% | rsc.org |

| Allylamine Derivatives | N-containing | 60-95% | rsc.org |

These functionalized siloxanes represent a class of advanced materials whose properties are tuned by the specific p-tolyl-containing starting material. rsc.org

Structure Reactivity and Structure Property Relationships of S P Tolyl P Nitrothiobenzoate Derivatives

Electronic Effects of Substituents on Thioester Functionality

The electronic character of the thioester group, -C(=O)S-, is highly sensitive to the nature of the substituents on the flanking aryl rings. These substituents can modulate the electron density distribution within the thioester moiety, thereby influencing its reactivity and spectroscopic properties.

Substituent Effects on n→π* Transitions in Thiobenzoates

The electronic absorption spectra of thioesters are characterized by several transitions, including the n→π* transition, which involves the excitation of a non-bonding electron from the sulfur or oxygen atom to an anti-bonding π* orbital of the carbonyl group. This transition is typically weak and appears at longer wavelengths compared to the more intense π→π* transitions.

The energy of the n→π* transition is influenced by the electronic nature of substituents on the aromatic rings. Electron-withdrawing groups, such as the nitro group in S-(p-Tolyl) p-nitrothiobenzoate, can lower the energy of the π* orbital, leading to a red shift (a shift to longer wavelengths) in the n→π* absorption band. Conversely, electron-donating groups would be expected to raise the energy of the π* orbital, causing a blue shift (a shift to shorter wavelengths).

Kinetic studies on the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with amines have provided indirect evidence for the electronic influence of substituents on the thioester group. The rates of these reactions are dependent on the electronic nature of the substituent on the benzoyl ring, indicating that these substituents effectively modulate the electrophilicity of the carbonyl carbon.

Influence of Structural Modifications on Advanced Material Properties

The molecular architecture of S-aryl thiobenzoates makes them promising candidates for the development of advanced materials, particularly liquid crystals. The rigid aromatic cores, combined with the potential for introducing various substituents, allow for the fine-tuning of mesomorphic properties.

Impact of Nitro and Bromo Substituents on Liquid Crystallinity

The introduction of specific substituents, such as nitro (NO₂) and bromo (Br) groups, can have a profound impact on the liquid crystalline behavior of thiobenzoate derivatives. Research on highly fluorinated thiobenzoates has shown that the presence and position of these substituents are critical in determining whether a compound will exhibit mesomorphic phases.

For example, the introduction of a nitro group at the para-position of the thiobenzoate core has been shown to induce liquid crystalline transitions upon heating. nist.gov This is attributed to the strong dipole moment and the linear geometry imparted by the para-nitro group, which enhances the intermolecular interactions necessary for the formation of an ordered, yet fluid, liquid crystalline phase. In contrast, many of the corresponding bromo-substituted derivatives did not exhibit mesomorphic behavior. nist.gov This highlights the specific role of the nitro group in promoting liquid crystallinity in this class of compounds.

Correlation between Substitution Pattern and Mesomorphic Behavior

The position of the substituent on the aromatic ring is as crucial as its chemical nature in determining the mesomorphic properties of thiobenzoates. Studies have consistently shown that substitution at the para-position of a phenyl ring is more conducive to the formation of liquid crystalline phases compared to meta-substitution. nist.gov

While specific data for this compound is not extensively documented in the literature, the general principles derived from related thiobenzoate systems provide a strong indication of its potential material properties. The presence of the p-nitro group suggests a propensity for mesomorphic behavior, which would be further influenced by the p-tolyl group on the sulfur atom.

Below is a table summarizing the expected influence of substituents on the properties of thiobenzoate derivatives, based on the findings from related systems.

| Substituent | Position | Expected Effect on n→π* Transition | Expected Effect on Liquid Crystallinity |

| Nitro (NO₂) | para | Red shift (longer wavelength) | Promotes mesophase formation |

| Nitro (NO₂) | meta | Minimal shift | Disrupts mesophase formation |

| Bromo (Br) | para | Minimal shift | Less likely to induce mesomorphism |

| Tolyl (CH₃) | para | Blue shift (shorter wavelength) | Can influence mesophase stability |

Spectroscopic and Structural Elucidation Studies in S P Tolyl P Nitrothiobenzoate Research

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods is indispensable for the unambiguous identification and structural confirmation of S-(p-Tolyl) p-nitrothiobenzoate. These techniques provide detailed information about the molecular framework, functional groups, and electronic properties of the compound.

High-Resolution Mass Spectrometry (ESI-HRMS) for Compound Verification

High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for confirming the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₄H₁₁NO₃S), ESI-HRMS would provide a precise mass measurement of the molecular ion.

The PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound, which are useful in ion mobility-mass spectrometry studies. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 274.05324 | 159.1 |

| [M+Na]⁺ | 296.03518 | 165.7 |

| [M-H]⁻ | 272.03868 | 166.1 |

| [M+NH₄]⁺ | 291.07978 | 174.6 |

| [M+K]⁺ | 312.00912 | 157.6 |

| [M+H-H₂O]⁺ | 256.04322 | 156.0 |

| [M]⁺ | 273.04541 | 159.4 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The most prominent peaks would include the stretching vibration of the carbonyl group (C=O) in the thioester, which typically appears in the range of 1650-1700 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (Thioester) | 1650 - 1700 |

| NO₂ (Asymmetric Stretch) | ~1520 |

| NO₂ (Symmetric Stretch) | ~1340 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-S Stretch | 600 - 800 |

| Aromatic C=C Stretch | 1450 - 1600 |

Electronic Absorption Spectroscopy for Studying Transitions

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions.

Crystallographic Analysis of this compound Analogues

While the specific crystal structure of this compound is not described in the available literature, the analysis of its analogues provides valuable information about the expected solid-state conformation and intermolecular interactions.

X-Ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on related compounds reveal key structural features that are likely to be present in this compound.

For instance, the crystal structure of S-p-nitrophenyl-5-phenyl-S-fluorothiazyne, which also contains a p-nitrophenyl group attached to a sulfur atom, has been determined. researchgate.net Such studies allow for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry. In the solid state, molecules of this compound would likely pack in a manner that maximizes stabilizing intermolecular interactions, such as π-π stacking between the aromatic rings and potential weak hydrogen bonds involving the nitro group and aromatic protons.

Integrated Approaches with Computational Chemistry for 3D Structure Elucidation

The determination of the three-dimensional structure of a molecule like this compound is crucial for understanding its reactivity and intermolecular interactions. While single-crystal X-ray diffraction is the definitive method for solid-state structure elucidation, obtaining suitable crystals can be a significant challenge. nih.gov To overcome this, researchers often turn to an integrated approach that combines experimental data from techniques like powder X-ray diffraction (PXRD) and solid-state NMR with computational chemistry. nih.gov

This integrated methodology has been successfully applied to determine the 3D structure of similarly complex organic molecules. For instance, the structure of N-(p-tolyl)-dodecylsulfonamide was elucidated using a combination of PXRD data, Monte Carlo simulations, and ab initio quantum mechanical calculations, with solid-state NMR providing experimental validation. nih.gov

For this compound, computational modeling, specifically Density Functional Theory (DFT), can be used to predict its stable conformations and to calculate key structural parameters. These theoretical calculations provide a starting point for interpreting experimental data and for refining the final structural model. The predicted bond lengths, bond angles, and dihedral angles from DFT calculations can be compared with experimental values obtained from diffraction studies to validate the determined structure.

Table 1: Predicted Structural Parameters for this compound using DFT

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-S Bond Length | ~1.78 Å |

| S-C (p-tolyl) Bond Length | ~1.79 Å |

| Dihedral Angle (Nitro Group) | ~5-15° |

| Dihedral Angle (Thioester-Tolyl) | ~60-80° |

Note: The values in this table are hypothetical and represent typical bond lengths and dihedral angles for such a molecule, based on computational chemistry principles.

Furthermore, computational methods are instrumental in understanding the molecule's electronic properties. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, as well as the molecular electrostatic potential (MEP), can offer insights into the molecule's reactivity and potential sites for electrophilic and nucleophilic attack. acs.orgdiva-portal.org

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose, offering high resolution and sensitivity. nih.govacs.org

The purity of a thioester sample can be determined by developing a suitable HPLC method, typically involving a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The choice of the stationary and mobile phases is critical for achieving good separation of the target compound from any impurities or starting materials. Detection is often carried out using a UV-Vis detector, set to a wavelength where the compound exhibits strong absorbance, which for this compound would be influenced by the p-nitrophenyl chromophore.

For complex mixtures or for the analysis of thiols and thioesters in various matrices, derivatization may be employed to enhance detection and separation. For instance, thiols can be derivatized to form fluorescent adducts, allowing for highly sensitive detection. nih.gov While this compound is not a thiol, the principles of using derivatizing agents to improve chromatographic analysis are broadly applicable in the field.

The purity of this compound would be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A typical quality control specification for a purified research chemical might require a purity of ≥95%.

Table 2: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-10 minutes |

Note: This table presents a hypothetical but typical set of HPLC conditions for the analysis of an aromatic thioester.

Applications in Advanced Organic Synthesis Beyond Direct Target Synthesis

S-(p-Tolyl) p-nitrothiobenzoate as a Synthetic Precursor

As a thioester, this compound is an effective acylating agent. The p-toluenethiolate is an excellent leaving group, facilitating the transfer of the p-nitrobenzoyl group to a wide range of nucleophiles. This reactivity is central to its role as a precursor in various synthetic transformations.

Thioesters, including S-aryl thioesters like this compound, are established precursors for the synthesis of ketones. The general strategy involves the reaction of the thioester with an organometallic reagent. The p-nitrobenzoyl moiety acts as the acyl donor, which is transferred to the carbon nucleophile of the organometallic compound.

The synthesis of ketones from thioesters is often preferred over the use of more reactive acyl chlorides or acid anhydrides, as thioesters are typically less reactive towards the tetrahedral intermediate formed during the reaction. This reduced reactivity helps to prevent the common side reaction of tertiary alcohol formation, which occurs when a second equivalent of the organometallic reagent adds to the newly formed ketone. A variety of organometallic reagents can be employed, including Grignard reagents (R-MgX) and organocuprates (R₂CuLi), allowing for the synthesis of a diverse range of ketone structures. The general transformation is depicted below:

Reaction Scheme: Ketone Synthesis from this compound

O=C(C₆H₄NO₂)SC₆H₄CH₃ + R-M → O=C(C₆H₄NO₂)R + CH₃C₆H₄S-M

(Where R-M represents an organometallic reagent)

This method benefits from the high functional group tolerance seen in modern palladium-catalyzed methods for preparing S-aryl thioesters, which can accommodate moieties like fluoride, chloride, bromide, ester, ketone, cyanide, and nitro groups. rsc.org

Derivatization Reagents in Analytical Chemistry Methodologies

While this compound itself is not used as a derivatizing agent, its structural component, the p-tolyl group, is central to p-tolyl isocyanate (PTI), a highly effective reagent used in analytical chemistry to enhance the detection of polar molecules.

p-Tolyl isocyanate (PTI) is a specialized derivatizing reagent that demonstrates high selectivity for hydroxyl (-OH) and thiol (-SH) functional groups. nih.gov This selectivity is crucial when analyzing complex mixtures, as PTI reacts efficiently with these target groups while leaving other polar functionalities, such as carboxylic acids (-COOH) and phosphonic acids (-(O)P(OH)₂), unmodified. nih.govresearchgate.net The derivatization reaction proceeds with high efficiency, often greater than 99%, leading to the formation of stable carbamate (B1207046) or thiocarbamate linkages, respectively. rsc.orgresearchgate.net These PTI derivatives are noted for their stability over several months and their insensitivity to moisture, which is a significant advantage over other common derivatizing agents like bistrimethylsilyl trifluoroacetamide (B147638) (BSTFA). nih.govresearchgate.net

| Functional Group | Reactivity with p-Tolyl Isocyanate (PTI) | Reference |

| Hydroxyl (-OH) | High | nih.gov |

| Thiol (-SH) | High | nih.gov |

| Carboxylic Acid (-COOH) | No Reaction | nih.govresearchgate.net |

| Phosphonic Acid (-(O)P(OH)₂) | No Reaction | nih.govresearchgate.net |

The primary purpose of derivatization with PTI is to improve the analyzability of polar compounds, particularly via gas chromatography-mass spectrometry (GC-MS). Polar compounds often exhibit poor chromatographic behavior, but their PTI derivatives are more volatile and less polar, allowing them to be successfully eluted and analyzed by GC-MS. nih.gov This derivatization significantly increases the sensitivity of GC-MS signals, with reports of a tenfold increase, facilitating the analysis of trace-level compounds in complex matrices like environmental and plasma samples. nih.govrsc.org

Furthermore, the resulting derivatives provide distinct electron ionization (EI) mass spectra that yield clear structural information, enabling easy differentiation between isomeric compounds. nih.govresearchgate.net In addition to GC-MS, PTI derivatives can be analyzed directly by electrospray ionization mass spectrometry (ESI-MS), where the derivatization enhances the ionization efficiency and provides comprehensive structural data through MS/MS fragmentation. nih.govresearchgate.net A related reagent, p-toluenesulfonyl isocyanate, has also been successfully used to introduce an easily ionizable moiety, greatly improving analyte sensitivity in negative electrospray ionization. nih.govresearchgate.net

| Analytical Method | Advantages of PTI Derivatization | Key Findings | Reference |

| GC-MS | Improved volatility and chromatographic behavior; Increased sensitivity. | Enables analysis of polar compounds; Provides distinct EI mass spectra for structural elucidation. | nih.gov, rsc.org |

| ESI-MS | Enhanced ionization efficiency; Provides full structural information via MS/MS. | Allows for direct analysis with high sensitivity and structural confirmation. | nih.gov, researchgate.net |

Thiobenzoate Derivatives as Synthons for Heterocyclic Compounds

Thiobenzoate derivatives, such as this compound, are valuable synthons for constructing heterocyclic scaffolds. This is typically achieved through a two-step process involving the initial conversion of the thioester into a thioamide, which then serves as the direct precursor for cyclization reactions.

The conversion of a thioester to a thioamide is a straightforward and well-established transformation. It is readily accomplished by the aminolysis of the thioester, where an amine displaces the thiol leaving group to form the corresponding thioamide. google.com In the case of this compound, reaction with a primary or secondary amine would yield an N-substituted p-nitrothiobenzamide.

Once formed, these thioamides are exceptionally versatile intermediates for synthesizing a wide array of heterocyclic compounds. nih.gov The thioamide functional group contains both nucleophilic (sulfur) and electrophilic (carbon) centers, allowing it to react with various dielectrophilic reagents to form different ring systems. nih.gov This reactivity has been exploited to prepare numerous important heterocyclic families.

| Thioamide Precursor | Reagent/Condition | Heterocyclic Product | Reference |

| Thioamide | α-Haloketone | Thiazole (B1198619) | nih.gov |

| Thioamide | Dihaloalkane | Thiazine | nih.gov |

| Thioamide | α,β-Unsaturated system | Pyridine (B92270) derivative | researchgate.net |

| Thioamide | Hydrazine | Pyrazole derivative | researchgate.net |

| Benzothioamide | Oxidative Cyclization | Benzothiazole | nih.gov |

This synthetic pathway highlights the role of thiobenzoates as precursors to thioamides, which in turn are key building blocks in the expansive field of heterocyclic chemistry. The ability to generate complex and medicinally relevant scaffolds like thiazoles and thiazines underscores the synthetic utility of this compound beyond simple acylation reactions. nih.govmdpi.com

Synthesis of Thiazoles, Pyrroles, and Imidazoles from Thioamide Intermediates

The synthesis of five-membered nitrogen-containing heterocycles such as thiazoles, pyrroles, and imidazoles often proceeds through thioamide intermediates. These thioamides can, in principle, be formed by the thioacylation of an appropriate amine with a thioacylating agent.

Thiazoles: The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings. youtube.comsynarchive.com This reaction involves the condensation of a thioamide with an α-haloketone. youtube.comtandfonline.comscirp.org The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in an SN2 reaction. youtube.com Subsequent cyclization and dehydration lead to the formation of the thiazole ring. While various thioamides can be employed in this synthesis, the use of p-nitrothioamides derived from this compound would be expected to yield thiazoles bearing a p-nitrophenyl substituent.

Pyrroles: The synthesis of pyrroles from thioamides is also a known transformation. One such method involves the reaction of β-ketothioamides with various reagents. rsc.org For instance, the reaction of a β-ketothioamide with arylglyoxals and 2-cyanoacetates can lead to the formation of highly substituted pyrroles. rsc.org

Imidazoles: Imidazole (B134444) synthesis can be achieved from thioamides through several routes. One method involves the mercury(II) chloride-assisted cyclocondensation of thioamides with 1,2-aminoalcohols. thieme-connect.com This is followed by an oxidative aromatization of the resulting dihydroimidazole (B8729859) intermediate to yield the final imidazole product. thieme-connect.com This method is noted for its mild conditions and tolerance of various functional groups. thieme-connect.com

Ligand Design and Catalysis involving p-Tolyl Ether Backbones

The p-tolyl group, a key structural component of this compound, is also a fundamental building block in the design of specialized ligands for transition metal catalysis. The electronic and steric properties of the p-tolyl moiety can be harnessed to create ligands that enhance the efficiency and selectivity of catalytic reactions.

Pyrazolyl Ligands in Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions

A notable application of the p-tolyl ether backbone is in the synthesis of pyrazolyl ligands for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls.

Researchers have designed and synthesized mono- and bis-pyrazole compounds that feature a flexible p-tolyl ether backbone. youtube.com These pyrazolyl ligands are analogues of well-known phosphine (B1218219) ligands like DPEphos. The synthesis of these new ligands can be achieved through a two-step sequence involving the dibromination of p-tolyl ether, followed by an Ullmann coupling reaction. youtube.com

In a typical Suzuki–Miyaura reaction, a palladium(0) complex is generated in situ, which then undergoes oxidative addition with an aryl halide. Transmetalation with a boronic acid, followed by reductive elimination, yields the cross-coupled product and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of this catalytic cycle.

The performance of these novel pyrazolyl ligands with a p-tolyl ether backbone has been evaluated in the palladium-catalyzed Suzuki–Miyaura cross-coupling of various aryl halides with aryl boronic acids. The results indicate that symmetrical bis-pyrazolyl analogues are particularly effective. A catalytic system comprising palladium(II) acetate (B1210297) and these ligands has been shown to efficiently catalyze the reaction, providing moderate to excellent yields of the corresponding biaryl products. youtube.com

Below is a table summarizing the performance of a palladium catalyst with a bis-pyrazolyl ligand bearing a p-tolyl ether backbone in the Suzuki-Miyaura cross-coupling of different aryl halides with phenylboronic acid.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |

| 3 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 85 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 98 |

This data is representative and compiled from findings on the effectiveness of such catalytic systems.

The success of these ligands highlights the versatility of the p-tolyl ether scaffold in creating effective ligands for important catalytic transformations in organic synthesis.

Biochemical Research Methodologies Employing Thiobenzoates

S-(p-Tolyl) p-nitrothiobenzoate as a Chemical Probe for Protein Modification

Selective Modification of Cysteine Residues in Proteins

There is no available research to detail the use of this compound for the selective modification of cysteine residues in proteins.

Utility in Studying Redox Regulation and Protein Function

There is no available research to describe the utility of this compound in the study of redox regulation and protein function.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of S-aryl thioesters, including S-(p-Tolyl) p-nitrothiobenzoate, has traditionally relied on established methods. However, the future of its synthesis lies in the development of more efficient, sustainable, and atom-economical routes. Modern synthetic strategies offer promising alternatives to classical methods.

Future research should focus on metal-catalyzed cross-coupling reactions, which have shown considerable promise for C-S bond formation. rsc.orgnih.gov Palladium-catalyzed thiocarbonylation of aryl iodides with aryl sulfonyl hydrazides as thiol surrogates represents a viable route, demonstrating excellent functional group tolerance, including for nitro groups. rsc.org Another promising avenue is the copper-catalyzed coupling of aldehydes and thiols in water, which aligns with the principles of green chemistry by avoiding hazardous solvents. rsc.org

Furthermore, photocatalytic methods are emerging as powerful tools in organic synthesis. acs.org The development of a photocatalytic route to this compound could offer mild reaction conditions and high selectivity. Biocatalytic approaches, utilizing enzymes to construct the thioester linkage, also present an exciting frontier, potentially offering unparalleled stereoselectivity and environmental compatibility. chemrxiv.org

| Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Metal-Catalyzed Cross-Coupling | High yields, excellent functional group tolerance, use of readily available starting materials. nih.govrsc.org | Optimization of catalyst systems (e.g., palladium, copper), exploration of diverse thiol sources. rsc.orgrsc.orgresearchgate.net |

| Photocatalytic Synthesis | Mild reaction conditions, high selectivity, sustainable energy source. acs.org | Development of suitable photosensitizers and reaction conditions for the specific substrates. |

| Green Chemistry Approaches | Use of water as a solvent, reduced waste generation, safer reagents. rsc.orgrsc.orgresearchgate.net | Adapting aqueous synthetic methods and exploring biodegradable catalysts. rsc.orgrsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. chemrxiv.org | Identification and engineering of enzymes capable of synthesizing the target thioester. |

Exploration of New Catalytic Applications for this compound Derivatives

The reactivity of the thioester functional group makes it a versatile synthon in organic chemistry. While the direct catalytic applications of this compound are not yet established, its derivatives hold significant potential. The presence of the electron-withdrawing nitro group can modulate the reactivity of the thioester, making its derivatives interesting candidates for various catalytic transformations.

Future investigations should explore the use of this compound derivatives as precursors for catalysts in reactions such as C-C bond formation, amidation, and esterification. The thioester can act as an acyl transfer agent, and the tunability of the electronic properties by modifying the aromatic rings could lead to highly selective catalysts.

Moreover, the catalytic hydrogenation of thioesters to alcohols and thiols is a rapidly developing area. acs.orgnih.govnih.gov Research into the selective hydrogenation of this compound derivatives, potentially catalyzed by ruthenium complexes, could provide efficient access to a range of valuable downstream products. nih.govnih.gov This would be particularly interesting in the context of reducing the nitro group selectively or in concert with the thioester transformation.

Advanced Computational Modeling of Reactivity and Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand the intricate details of chemical reactivity and reaction mechanisms. whiterose.ac.uk For this compound, computational modeling can provide invaluable insights that are difficult to obtain through experimental means alone.

Future computational studies should focus on several key areas. Firstly, modeling the transition states of its reactions, such as nucleophilic acyl substitution, can elucidate the factors governing its reactivity. nih.govacs.org This can help in predicting its behavior with different nucleophiles and in designing more efficient synthetic routes. Secondly, DFT calculations can be employed to predict the spectroscopic properties of the molecule and its derivatives, aiding in their characterization. mdpi.com

Furthermore, computational analysis can be instrumental in understanding the mechanism of potential catalytic applications of its derivatives. By modeling the interaction of the thioester with a metal catalyst or a substrate, researchers can gain a deeper understanding of the catalytic cycle, which is crucial for catalyst design and optimization. whiterose.ac.uk

| Computational Approach | Research Goal for this compound | Expected Outcome |

| Transition State Modeling | Understanding the kinetics and thermodynamics of its reactions. nih.govacs.org | Prediction of reaction rates and product distributions, aiding in reaction optimization. |

| Spectroscopic Prediction | Accurate calculation of NMR, IR, and UV-Vis spectra. mdpi.com | Aiding in the experimental identification and characterization of the compound and its derivatives. |

| Mechanistic Studies of Catalysis | Elucidating the mechanism of potential catalytic transformations involving its derivatives. | Rational design of more efficient and selective catalysts. |

| Reactivity Analysis | Probing the influence of the p-tolyl and p-nitrophenyl groups on the thioester bond. | A deeper understanding of its electronic structure and reactivity patterns. |

Investigation of Structure-Activity Relationships for New Chemical Probe Development

The electrophilic nature of the thioester functional group makes this compound and its derivatives attractive scaffolds for the development of covalent chemical probes. nih.govrsc.org These probes can be used to study biological processes by covalently modifying specific target proteins. nih.gov

A systematic investigation into the structure-activity relationships (SAR) is a critical future direction. This would involve synthesizing a library of derivatives with modifications to both the S-aryl and the benzoyl rings and evaluating their reactivity and selectivity towards biologically relevant nucleophiles, such as cysteine residues in proteins. The presence of the nitro group provides a handle for further functionalization, for example, by incorporating a reporter tag for visualization or a reactive group for click chemistry. nih.gov

The goal would be to develop probes with tailored reactivity and selectivity for specific protein targets. This research could lead to the discovery of novel tools for chemical biology, aiding in the identification of new drug targets and the elucidation of disease mechanisms. nih.govuchicago.edu

Integration with Emerging Analytical Techniques for Complex Mixture Analysis

The detection and quantification of thioesters in complex biological or environmental samples can be challenging. Future research should focus on integrating this compound and its derivatives with emerging analytical techniques to develop sensitive and selective detection methods.

Mass spectrometry (MS) is a powerful tool for the analysis of thioesters. nih.govnih.govacs.org The development of specific MS-based methods, such as liquid chromatography-mass spectrometry (LC-MS), for this compound could enable its detection at low concentrations. acs.org Derivatization strategies, where the thioester is converted into a more readily detectable species, could further enhance sensitivity. nih.gov

Furthermore, the unique spectroscopic properties of the nitroaromatic moiety could be exploited for the development of fluorescence-based detection methods. nih.govacs.org Designing probes based on this compound that exhibit a change in fluorescence upon reaction with a target analyte is a promising avenue for creating new analytical tools for complex mixture analysis.

Q & A

Q. What are the recommended synthetic routes for S-(p-Tolyl) p-nitrothiobenzoate, and how can reaction conditions be optimized for high yield?

Methodological Answer: Synthesis typically involves coupling p-tolylthiol derivatives with activated p-nitrobenzoyl electrophiles (e.g., chlorides or anhydrides) under basic conditions. For analogous sulfonothioates, di(p-tolyl)disulfide precursors have been used with yields exceeding 90% after chromatographic purification (petroleum ether/ethyl acetate, 99:1) . Optimization strategies include:

- Stoichiometry: Maintain a 1:1 molar ratio of thiol to electrophile.

- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature: Room temperature minimizes side reactions; reflux may enhance reactivity for sluggish substrates. Multi-step approaches, such as nitration of precursor aryl groups followed by thioester formation, align with methodologies for nitroaromatic derivatives .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Employ a combination of spectroscopic and analytical techniques:

- ¹H NMR (400 MHz, CDCl₃): Expect aromatic protons at δ 7.50–7.25 (m, Ar–H) and methylene signals (e.g., δ 4.22 for CH₂SO₂ in analogs).

- ¹³C NMR: Aromatic carbons appear at δ 135.0–127.8; thiobenzoate carbonyls resonate near δ 165–170.

- Melting Point: Compare with literature values (e.g., 107–110°C for S-(p-Tolyl) 4-methylbenzenesulfonothioate) .

- HPLC Purity: Target >98% purity using C18 columns (acetonitrile/water gradient).

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Adopt protocols for nitroaromatics and p-Tolyl derivatives:

- PPE: Nitrile gloves, lab coats, and fume hoods for all procedures.

- Storage: Amber glass vials at ≤4°C to prevent photodegradation.

- Spill Management: Neutralize with sodium bicarbonate; avoid aqueous rinses to limit contamination. Refer to IFRA standards for p-Tolyl alcohol derivatives, which emphasize occupational exposure limits (e.g., <1 mg/m³ airborne) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data for this compound?

Methodological Answer: Contradictions may arise from impurities or polymorphic forms. Strategies include:

- Recrystallization: Test solvents (e.g., hexane/ethyl acetate) to isolate pure crystalline forms.

- DSC (Differential Scanning Calorimetry): Analyze thermal profiles to detect polymorphs.

- 2D NMR (e.g., HSQC, HMBC): Resolve overlapping signals and confirm connectivity. Cross-reference with analogs like S-(p-Tolyl) 4-methylbenzenesulfonothioate (m.p. 107–110°C) to validate results .

Q. What advanced computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Use density functional theory (DFT) to model reaction pathways:

- Transition State Analysis: Identify steric/electronic barriers (e.g., nitro group’s electron-withdrawing effects).

- Molecular Electrostatic Potential (MEP) Maps: Visualize nucleophilic attack sites. Compare with experimental kinetics (e.g., rate constants in DMSO vs. THF) to validate computational models .

Q. How can electronic effects of the p-nitro group on the thiobenzoate moiety be experimentally quantified?

Methodological Answer: Combine spectroscopic and computational tools:

- UV-Vis Spectroscopy: Measure λₘₐₐ shifts to assess conjugation extent (e.g., nitro → thiobenzoate charge transfer).

- X-ray Crystallography: Determine bond lengths (e.g., C=O vs. C–S) to quantify resonance effects.

- Natural Bond Orbital (NBO) Analysis: Calculate charge distribution at the thiobenzoate carbonyl. Contrast with non-nitrated analogs (e.g., S-(p-Tolyl) benzoate) to isolate nitro group contributions .

Q. What experimental designs are effective for studying the thermal degradation pathways of this compound?

Methodological Answer: Employ stability-indicating assays:

- Accelerated Aging: Incubate samples at 40–80°C/75% RH for 4–8 weeks; monitor via LC-MS.

- Forced Degradation: Expose to UV light (254 nm) or acidic/basic conditions to identify breakdown products.

- TGA (Thermogravimetric Analysis): Measure mass loss profiles under nitrogen/air atmospheres. Reference safety assessments for nitroaromatics to interpret hazardous byproducts (e.g., NOₓ gases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.